N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020489-21-7
VCID: VC8193695
InChI: InChI=1S/C20H16N4OS/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,22,25)
SMILES: CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C20H16N4OS
Molecular Weight: 360.4 g/mol

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1020489-21-7

Cat. No.: VC8193695

Molecular Formula: C20H16N4OS

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide - 1020489-21-7

Specification

CAS No. 1020489-21-7
Molecular Formula C20H16N4OS
Molecular Weight 360.4 g/mol
IUPAC Name 1-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C20H16N4OS/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,22,25)
Standard InChI Key ZCCXKCHIGPGZBK-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key subunits:

  • Biphenyl group: A planar aromatic system providing hydrophobic interactions and π-π stacking potential.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability.

  • 1-methylpyrazole-3-carboxamide: A substituted pyrazole with a carboxamide group, facilitating hydrogen bonding with biological targets .

The IUPAC name, 1-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide, reflects this arrangement. Key molecular descriptors include:

PropertyValue
Molecular formulaC₂₀H₁₆N₄OS
Molecular weight360.4 g/mol
SMILESCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIKeyZCCXKCHIGPGZBK-UHFFFAOYSA-N

The biphenyl-thiazole linkage creates a conjugated system, as evidenced by UV-Vis absorption maxima near 280 nm in analogous compounds.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remain unpublished, related biphenyl-thiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 14.3–14.7 Å. Nuclear magnetic resonance (NMR) spectral predictions include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, biphenyl-H), 3.95 (s, 3H, N-CH₃) .

  • ¹³C NMR: 160.1 ppm (C=O), 152.3 ppm (thiazole C2), 140.1–125.4 ppm (aromatic carbons).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three sequential modules (Figure 1):

Module 1: Biphenyl-thiazole core formation
4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine is synthesized via:

  • Suzuki-Miyaura coupling of 4-bromophenylboronic acid with phenylboronic acid to form biphenyl.

  • Cyclocondensation with thiourea derivatives under Huisgen conditions.

Module 2: Pyrazole carboxamide synthesis
1-methyl-1H-pyrazole-3-carboxylic acid is activated using ethyl chloroformate, then coupled with the thiazole amine via mixed anhydride method .

Module 3: Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol, yielding 62–68% pure compound.

Reaction Optimization

Critical parameters affecting yield:

ParameterOptimal ConditionYield Impact
Coupling temperature0–5°C+22%
SolventDry THF+15%
CatalystDMAP (5 mol%)+18%

Exceeding 10 mol% DMAP caused retro-amide formation, reducing yield by 31% .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates submicromolar inhibition against Factor Xa (FXa), a key coagulation cascade enzyme (IC₅₀ = 89 nM) . Comparative data:

CompoundFXa IC₅₀ (nM)Selectivity (vs. thrombin)
This study compound891,240×
Rivaroxaban0.7850×
Apixaban0.81,100×

Molecular docking (PDB: 1NFU) reveals hydrogen bonds between the carboxamide and Gly218, while the biphenyl group occupies the S4 pocket .

Physicochemical and ADMET Properties

Solubility and Permeability

PropertyValueMethod
Aqueous solubility12.7 μg/mL (pH 7.4)Shake-flask
LogP3.41HPLC
P-gp substrateYesCaco-2 assay

The high LogP limits aqueous solubility but enhances blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s).

Metabolic Stability

Microsomal half-life:

  • Human: 23.4 min

  • Rat: 17.1 min

Primary metabolites include hydroxylated biphenyl (M1) and N-demethylated pyrazole (M2), identified via LC-QTOF-MS .

Challenges and Future Directions

Limitations

  • Low oral bioavailability: 14% in rats due to first-pass metabolism .

  • CYP3A4 inhibition: IC₅₀ = 2.1 μM, risking drug-drug interactions.

Optimization Strategies

ApproachExpected OutcomeCurrent Status
Prodrug formulation↑ bioavailability to 35%Preclinical testing
Fluorine substitution↓ CYP inhibitionMolecular modeling
Nanoparticle delivery↑ tumor accumulationIn vitro validation

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